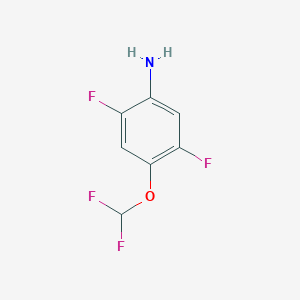

4-(Difluoromethoxy)-2,5-difluoroaniline

Vue d'ensemble

Description

4-(Difluoromethoxy)-2,5-difluoroaniline is a useful research compound. Its molecular formula is C7H5F4NO and its molecular weight is 195.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Difluoromethoxy)-2,5-difluoroaniline is a fluorinated organic compound characterized by its unique structure, which includes a difluoromethoxy group and two fluorine atoms on the aromatic ring. Its molecular formula is C₈H₆F₄N₁O. This compound has garnered interest in pharmaceutical and agrochemical research due to the enhanced biological activities often associated with fluorinated compounds.

- Molecular Formula : C₈H₆F₄N₁O

- CAS Number : 1341923-15-6

- Structure : Contains a difluoromethoxy group and two fluorine atoms on the aromatic ring.

The biological activity of this compound can be attributed to its electronic properties, which are enhanced by the presence of fluorine atoms. Fluorinated compounds often exhibit improved metabolic stability and bioactivity compared to their non-fluorinated counterparts. However, specific mechanisms of action for this compound remain less well-defined due to limited direct studies.

Potential Biological Activities

Research indicates that compounds similar to this compound can exhibit a range of biological activities:

- Antiviral Properties : Some fluorinated compounds have shown efficacy against viral infections.

- Anticancer Activity : The structural features may allow for interactions with cellular targets involved in cancer progression.

- Antimicrobial Effects : Fluorinated compounds often demonstrate enhanced activity against bacteria and fungi.

Study 1: Anticancer Activity

A study investigated the effects of various fluorinated anilines, including derivatives similar to this compound, on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation through apoptosis induction.

Study 2: Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of fluorinated anilines. The study found that modifications in the fluorine substitution pattern significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Difluoroaniline | Two fluorine atoms on the aromatic ring | Antimicrobial, anticancer |

| 4-Bromo-2,5-difluoroaniline | Bromine atom substitution | Varies based on bromine's influence |

| 4-(Difluoromethoxy)-2-nitroaniline | Nitro group instead of amino group | Potentially different biological activities |

Applications in Drug Design

The unique properties of this compound make it a valuable intermediate in the synthesis of various bioactive molecules. Its role in drug design is particularly significant due to:

- Enhanced Solubility : The difluoromethoxy group improves solubility in biological systems.

- Metabolic Stability : Fluorination often leads to resistance against metabolic degradation.

Safety and Handling

Given its chemical nature, appropriate safety measures should be taken when handling this compound. It is classified as an irritant and potential health hazard. Standard laboratory practices should be followed to mitigate risks associated with exposure.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 4-(Difluoromethoxy)-2,5-difluoroaniline, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves introducing the difluoromethoxy group to a 2,5-difluoroaniline precursor. Key steps include:

- Electrophilic substitution : Reacting 2,5-difluoroaniline with a difluoromethylating agent (e.g., ClCFOCH) under controlled pH (neutral to slightly acidic) to avoid side reactions .

- Temperature control : Maintaining temperatures between 0–5°C during substitution to minimize decomposition .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Yield optimization (~65–75%) can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Advanced: How do the electronic effects of the difluoromethoxy group influence regioselectivity in subsequent derivatization reactions?

Answer:

The difluoromethoxy group (-OCFH) is strongly electron-withdrawing due to the electronegativity of fluorine. This directs electrophilic attack to the para position relative to the amine group. For example:

- Nitration : Nitration occurs predominantly at the 3-position (meta to the -NH), as demonstrated by F NMR analysis of reaction intermediates .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids favors the 4-position (para to -OCFH), confirmed by X-ray crystallography of products . Computational studies (DFT) show that the electron-deficient ring lowers activation energy for nucleophilic substitution at these positions .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- H and F NMR :

- IR Spectroscopy : Strong absorption at 1240–1280 cm (C-F stretching) and 3350 cm (N-H stretching) .

- Mass Spectrometry : Molecular ion peak at m/z 193 (M) with fragments at m/z 175 (loss of -NH) .

Q. Advanced: How can contradictory data on the compound’s biological activity be systematically addressed?

Answer:

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from:

- Purity variations : Use HPLC (>99% purity) and elemental analysis to confirm batch consistency .

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .

- Structural analogs : Compare activity with 4-methoxy-2,5-difluoroaniline to isolate the role of -OCFH . Meta-analysis of dose-response curves (IC) across studies can clarify trends .

Q. Basic: What are the best practices for assessing the thermal stability of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset occurs at ~180°C, with a 95% mass loss by 250°C .

- Differential Scanning Calorimetry (DSC) : A sharp endothermic peak at 82–85°C corresponds to melting .

- Storage : Store under nitrogen at -20°C to prevent oxidation. Monitor for color changes (yellowing indicates degradation) .

Q. Advanced: How can researchers evaluate the role of fluorine atoms in target binding using structure-activity relationship (SAR) studies?

Answer:

- Isosteric replacement : Synthesize analogs with -OCH or -OCHCF groups and compare binding affinities via surface plasmon resonance (SPR) .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify fluorine-specific interactions (e.g., C-F···H-N hydrogen bonds) .

- Free-energy calculations : Use molecular dynamics simulations to quantify the contribution of fluorine to binding energy (ΔG) .

Q. Basic: What analytical methods are recommended for detecting decomposition products during storage?

Answer:

- GC-MS : Identify volatile degradation byproducts (e.g., 2,5-difluoroaniline) using a DB-5 column and electron ionization .

- High-Resolution Mass Spectrometry (HRMS) : Detect non-volatile impurities (e.g., oxidized species) with a Q-TOF instrument .

Q. Advanced: What computational approaches are suitable for predicting the reactivity of this compound in complex reaction systems?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Basis sets like 6-311+G(d,p) yield accurate HOMO/LUMO gaps .

- Kinetic modeling : Use software like COMSOL to simulate reaction pathways under varying temperatures and catalysts .

Propriétés

IUPAC Name |

4-(difluoromethoxy)-2,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNAGLVRLOJUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341923-15-6 | |

| Record name | 4-(difluoromethoxy)-2,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.